

# In-Depth Technical Guide: PF-06815345 Hydrochloride and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B15577151

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), PF-06815345 prevents the degradation of the LDLR, leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document provides a comprehensive technical overview of PF-06815345 and its active metabolite, PF-06811701. It includes a summary of the mechanism of action, available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows. While the clinical development of PF-06815345 was discontinued for strategic business reasons, the data gathered provides valuable insights for the development of oral PCSK9 inhibitors.

## **Mechanism of Action: PCSK9 Inhibition**

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.



PF-06815345, as a small molecule inhibitor, is designed to interfere with the protein-protein interaction between PCSK9 and the LDLR. This inhibition is believed to occur through direct binding to PCSK9, preventing its association with the LDLR. Consequently, the degradation of the LDLR is reduced, and the receptor is recycled back to the cell surface, leading to a greater capacity for LDL-C uptake from the bloodstream and a subsequent lowering of plasma LDL-C levels.



Click to download full resolution via product page

PCSK9 signaling pathway and inhibition by PF-06815345.

## **Quantitative Data**

The following tables summarize the available quantitative data for PF-06815345 and information regarding its active metabolite, PF-06811701.

Table 1: In Vitro Activity and Metabolism of PF-06815345



| Parameter                   | Value           | Species/System    |
|-----------------------------|-----------------|-------------------|
| IC50 (PCSK9 Inhibition)     | 13.4 μΜ         | Cell-free assay   |
| Intrinsic Clearance (CLint) | <82.9 μL/min/mg | Human Enterocytes |
| Intrinsic Clearance (CLint) | 97.6 μL/min/mg  | Human Hepatocytes |

Table 2: In Vivo Efficacy of PF-06815345

| Dose                          | Effect on Plasma<br>PCSK9 | Species/Model            | Time Point        |
|-------------------------------|---------------------------|--------------------------|-------------------|
| 500 mg/kg (p.o., single dose) | 72% reduction             | Humanized PCSK9<br>Mouse | 4 hours post-dose |

Table 3: Pharmacokinetic Parameters of PF-06815345 and its Active Metabolite PF-06811701 in Healthy Adult Subjects

| Parameter  | PF-06815345                 | PF-06811701 (Active<br>Metabolite) |
|------------|-----------------------------|------------------------------------|
| Cmax       | Data not publicly available | Data not publicly available        |
| Tmax       | Data not publicly available | Data not publicly available        |
| AUClast    | Measured[1]                 | Measured[1]                        |
| AUC(0-inf) | Measured[1]                 | Measured[1]                        |
| t1/2       | Data not publicly available | Data not publicly available        |
| CL/F       | Data not publicly available | Data not publicly available        |

Note: Pharmacokinetic parameters for both PF-06815345 and its metabolite PF-06811701 were assessed as primary and secondary outcomes in a Phase 1 clinical trial (NCT02654899). However, the specific quantitative results of this study have not been publicly disclosed.[1]

# **Experimental Protocols**



Detailed experimental protocols for the specific studies on PF-06815345 are not publicly available. However, based on standard methodologies in the field, the following sections describe the likely protocols used for key experiments.

## **PCSK9-LDLR Interaction Assay (TR-FRET)**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for inhibitors of protein-protein interactions.

Objective: To quantify the inhibitory activity of PF-06815345 on the binding of PCSK9 to the LDLR.

#### Materials:

- Recombinant human PCSK9 (biotinylated)
- Recombinant human LDLR extracellular domain (Europium-labeled)
- Dye-labeled acceptor (e.g., Streptavidin-d2)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates
- Test compound (PF-06815345)
- TR-FRET compatible plate reader

#### Procedure:

- Compound Preparation: A serial dilution of PF-06815345 is prepared in assay buffer.
- Reagent Preparation: Europium-labeled LDLR and dye-labeled acceptor are diluted in assay buffer to their working concentrations. Biotinylated PCSK9 is also diluted to its working concentration.
- Assay Reaction:



- $\circ$  Add a small volume (e.g., 5  $\mu$ L) of the diluted test compound or vehicle control to the wells of the 384-well plate.
- Add a mixture of Europium-labeled LDLR and dye-labeled acceptor to all wells.
- Initiate the binding reaction by adding biotinylated PCSK9 to all wells except for the negative controls.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours),
   protected from light, to allow the binding reaction to reach equilibrium.
- Detection: The TR-FRET signal is measured using a plate reader. The reader excites the Europium donor at a specific wavelength (e.g., 340 nm) and measures the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
- Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the high (no inhibitor) and low (no PCSK9) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

## In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay is used to determine the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s.

Objective: To assess the metabolic stability of PF-06815345 in human liver microsomes.

#### Materials:

- Pooled human liver microsomes
- Test compound (PF-06815345)
- Phosphate buffer (pH 7.4)
- NADPH regenerating system (cofactor)
- Positive control compounds (e.g., testosterone, verapamil)



- Acetonitrile (quenching solution)
- LC-MS/MS system

#### Procedure:

- Incubation Preparation: In a 96-well plate, the test compound (at a final concentration, e.g., 1 μM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.
- Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH is run as a negative control to assess nonenzymatic degradation.
- Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the proteins.
- Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
- LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
- Data Analysis: The natural logarithm of the percentage of the remaining parent compound is
  plotted against time. The slope of the linear regression gives the elimination rate constant
  (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then
  calculated from the half-life and the protein concentration.

## **Experimental and Logical Workflows**

The following diagrams illustrate the general workflow for the characterization of a small molecule PCSK9 inhibitor and the logical relationship of its effects.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: PF-06815345 Hydrochloride and its Active Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577151#pf-06815345-hydrochloride-active-metabolite]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com